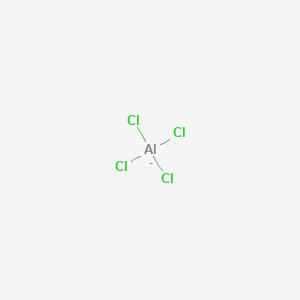

Tetrachloroalumanuide

Description

Properties

Molecular Formula |

AlCl4- |

|---|---|

Molecular Weight |

168.8 g/mol |

IUPAC Name |

tetrachloroalumanuide |

InChI |

InChI=1S/Al.4ClH/h;4*1H/q+3;;;;/p-4 |

InChI Key |

BXILREUWHCQFES-UHFFFAOYSA-J |

SMILES |

[Al-](Cl)(Cl)(Cl)Cl |

Canonical SMILES |

[Al-](Cl)(Cl)(Cl)Cl |

Origin of Product |

United States |

Nomenclature and Structural Foundations of the Tetrachloroalumanuide Anion

IUPAC Naming Conventions and Common Synonyms for Tetrachloroalumanuide

| Nomenclature Type | Name |

| Systematic IUPAC Name | Tetrachloroaluminate(1-) |

| Other IUPAC Name | Aluminate(1-), tetrachloro- |

| Common Synonyms | This compound, Aluminum tetrachloride |

This table presents the formal IUPAC names and common synonyms for the [AlCl₄]⁻ anion. wikipedia.orgchemspider.comnih.gov

Fundamental Geometrical and Electronic Structure of the [AlCl₄]⁻ Anion

The structure of the tetrachloroaluminate anion is a direct consequence of the valence shell electron pair repulsion (VSEPR) theory and hybridization. The central aluminum atom is bonded to four chlorine atoms with no lone pairs on the central atom, resulting in a symmetrical tetrahedral geometry. wikipedia.orgmaterialsproject.org This arrangement minimizes electrostatic repulsion between the bonding electron pairs.

| Structural Property | Value |

| Molecular Shape | Tetrahedral |

| Point Group | Td |

| Hybridization | sp³ |

| Al-Cl Bond Length | ~2.12–2.17 Å |

| Cl-Al-Cl Bond Angle | ~109.5° |

This table summarizes the key geometrical and electronic structural features of the [AlCl₄]⁻ anion. wikipedia.orgmaterialsproject.org

Theoretical Concepts of Isostructural Analogs

The concept of isostructural analogs refers to different chemical species that possess the same three-dimensional arrangement of atoms. The tetrachloroaluminate anion shares its tetrahedral geometry with a number of other molecules and ions. A prominent isostructural and isoelectronic analog is silicon tetrachloride (SiCl₄). wikipedia.org Being isoelectronic means they have the same number of valence electrons, which often leads to similar geometries.

The principle of isostructurality extends to other tetrahaloaluminates where the chlorine atoms are replaced by other halogens. For example, lithium tetrabromoaluminate (LiAlBr₄) and lithium tetraiodoaluminate (LiAlI₄) are known to be isostructural with the chloride version, each featuring a central aluminum atom in a tetrahedral coordination environment with the respective halide ions. acs.org This demonstrates that the fundamental tetrahedral structure is maintained despite changes in the size and electronegativity of the peripheral halogen atoms.

| Species | Formula | Structural Relationship |

| Tetrachloroaluminate | [AlCl₄]⁻ | - |

| Silicon Tetrachloride | SiCl₄ | Isoelectronic and Isostructural |

| Tetrabromoaluminate | [AlBr₄]⁻ | Isostructural |

| Tetraiodoaluminate | [AlI₄]⁻ | Isostructural |

This table compares the tetrachloroaluminate anion with some of its common isostructural analogs. wikipedia.orgacs.org

Advanced Synthetic Methodologies for Tetrachloroalumanuide and Its Salts

Preparation of Alkali Metal Tetrachloroaluminates

The synthesis of alkali metal tetrachloroaluminates (MAlCl₄, where M is an alkali metal such as Li, Na) is foundational for their application in areas like high-temperature batteries and as catalysts. Methodologies range from traditional high-temperature fusion to modern solvent-free mechanochemical routes.

Conventional Thermal Fusion Approaches

Conventional thermal fusion is a direct and long-established method for preparing alkali metal tetrachloroaluminates. The process involves the high-temperature reaction of an alkali metal chloride with aluminum trichloride (B1173362).

The synthesis of sodium tetrachloroaluminate (NaAlCl₄) is typically achieved by reacting sodium chloride (NaCl) and aluminum trichloride (AlCl₃) in a molten state. This reaction is often conducted in acidic melts, resulting in a buffered medium with a high concentration of sodium ions. The use of molten salts as a reaction medium offers several advantages, including potentially short reaction times and high yields. researchgate.net

Thermochemical treatment, or alkaline fusion, involves heating a raw material with an alkali source to temperatures exceeding the melting point of the alkali component. csic.es This principle is applied in the synthesis of MAlCl₄, where the fusion of the constituent halides leads to the formation of the tetrachloroaluminate anion (AlCl₄⁻). For instance, LiAlCl₄ can be prepared as a white powder with a melting point of approximately 141°C through such thermal methods. researchgate.net The resulting products are often used as electrolytes in molten salt batteries.

Mechanochemical Synthesis Routes for Tetrachloroaluminates

Mechanochemical synthesis has emerged as an efficient, environmentally sound, and often superior alternative to traditional thermal methods for producing advanced nanomaterials, including alkali metal tetrachloroaluminates. rsc.org This approach utilizes mechanical energy, typically from high-energy ball milling, to induce solid-state reactions between precursors, eliminating the need for high temperatures and solvents. rsc.orgacs.org

Detailed research on the lithium tetrahaloaluminates, LiAlX₄ (where X = Cl, Br, I), has demonstrated the power of this technique. acs.org High-purity powders of these compounds can be synthesized in a single, solvent-free step. acs.orgresearchgate.net This method is particularly critical for synthesizing compounds that are difficult to isolate thermally, such as the low-melting-point iodide form, LiAlI₄, which was synthesized for the first time using mechanochemistry. acs.orgresearchgate.net

The key advantages of mechanochemical synthesis include:

Speed and Simplicity: The reaction is a one-step process that is significantly faster than thermal methods. acs.org

Solvent-Free: The elimination of solvents aligns with green chemistry principles. rsc.org

Access to Novel Materials: It enables the synthesis of thermally unstable compounds. acs.orgresearchgate.net

High Purity: The process can yield high-purity powders directly. acs.org

Table 1: Comparison of Synthesis Methods for Lithium Tetrahaloaluminates

| Compound | Synthetic Method | Key Finding | Source(s) |

|---|---|---|---|

| LiAlI₄ | Mechanochemistry | First successful synthesis; could not be isolated via thermal methods. | acs.org, researchgate.net |

| LiAlCl₄ | Mechanochemistry | One-step, solvent-free synthesis of high-purity powder. | acs.org |

| LiAlBr₄ | Mechanochemistry | Synthesized as a pure powder, isostructural to the chloride analogue. | acs.org |

Solvent-Based Synthesis Techniques

While thermal and mechanochemical routes are common, solvent-based techniques provide alternative pathways for the formation of alkali metal tetrachloroaluminates, particularly for applications requiring liquid electrolytes at or near room temperature. A notable example involves the use of liquid sulfur dioxide (SO₂) as a solvent. The liquid SO₂ solvates of alkali metal tetrachloroaluminates, such as LiAlCl₄·xSO₂, form highly conductive inorganic electrolytes. acs.orgresearchgate.net

More recent research has explored the creation of room-temperature inorganic "quasi-molten salts" by reacting Lewis acids like AlCl₃ with sulfonyl chlorides. researchgate.net These novel liquid media can dissolve significant amounts of lithium tetrachloroaluminate (LiAlCl₄) and sodium tetrachloroaluminate (NaAlCl₄). researchgate.net The resulting solutions exhibit high ionic conductivity and a wide electrochemical window, making them promising electrolytes for alkali-metal batteries. researchgate.net This approach allows for the preparation of tetrachloroaluminate-based liquid electrolytes without requiring the high temperatures of traditional molten salts or the volatility of many organic solvents.

Synthesis of Organic Cation-Based Tetrachloroaluminates

Replacing the simple alkali metal cation with a larger, asymmetric organic cation dramatically alters the properties of the tetrachloroaluminate salt, often resulting in the formation of ionic liquids (ILs). These materials are valued for their low melting points, negligible vapor pressure, and tunable properties.

Preparation of Imidazolium-Based Tetrachloroaluminates

Imidazolium-based tetrachloroaluminates are among the most widely studied classes of ionic liquids. Their synthesis is typically a direct salt metathesis reaction between an N,N'-disubstituted imidazolium (B1220033) chloride salt and aluminum trichloride (AlCl₃). mdpi.com A representative example is the preparation of 1-butyl-3-methylimidazolium tetrachloroaluminate ([C₄C₁im][AlCl₄]).

The general procedure involves the slow addition of anhydrous AlCl₃ to the corresponding imidazolium chloride under an inert and anhydrous atmosphere to prevent hydrolysis. The reaction is exothermic and often requires cooling to control the temperature, after which the mixture is stirred until a homogeneous liquid is formed.

The molar ratio of the reactants is a critical parameter that determines the composition of the resulting chloroaluminate anions. mdpi.com

A 1:1 molar ratio of imidazolium chloride to AlCl₃ yields the tetrachloroaluminate anion ([AlCl₄]⁻).

Using an excess of AlCl₃ (e.g., a 1:2 ratio) leads to the formation of more complex, Lewis-acidic anions like heptachlorodialuminate ([Al₂Cl₇]⁻). mdpi.com

Microwave-assisted synthesis has been developed as a more efficient method, significantly reducing reaction times from hours to minutes while offering better temperature control and often leading to higher purity and yield.

Table 2: Synthesis Parameters for Imidazolium-Based Tetrachloroaluminates

| Cation | Precursor | Method | Molar Ratio (Precursor:AlCl₃) | Key Feature | Source(s) |

|---|---|---|---|---|---|

| 1-Butyl-3-methylimidazolium ([C₄C₁im]⁺) | [C₄C₁im]Cl | Direct Metathesis | 1:1 for [AlCl₄]⁻ | Most common route; requires strict anhydrous conditions. | |

| 1-Ethyl-3-methylimidazolium (B1214524) ([C₂C₁im]⁺) | [C₂C₁im]Cl | Direct Metathesis | 1:1 | Product [C₂C₁im][AlCl₄] has a low melting point of 9°C. | mdpi.com |

| Cholesteryl-containing imidazolium | Cholesteryl-imidazolium chloride | Direct Metathesis | Not specified | Forms ionic liquid crystals with chiral nematic (N*) phases. | tandfonline.com |

| Dialkylimidazolium | Imidazolium chloride | Microwave-Assisted | 1:2 for [Al₂Cl₇]⁻ | Reduces reaction time from hours to minutes. |

Synthesis of Pyridinium (B92312) and Other Ammonium (B1175870) Tetrachloroaluminate Salts

Beyond imidazolium cations, a wide variety of other organic cations, including pyridinium and quaternary ammonium ions, can be used to form tetrachloroaluminate salts. These salts are important as catalysts, electrolytes, and synthetic intermediates. temple.edu The synthetic approach is analogous to that for imidazolium-based salts, involving the reaction of an organic halide salt with aluminum trichloride.

For pyridinium salts, the precursor N-alkylpyridinium halide is first synthesized, typically through the reaction of pyridine (B92270) with a suitable alkyl halide. nih.gov This pyridinium halide is then reacted with AlCl₃ to yield the target N-alkylpyridinium tetrachloroaluminate. researchgate.net

A diverse range of ammonium cations can also be employed. For example, triethylaminium-N-sulfonic acid tetrachloroaluminate ([Et₃NH-SO₃H][AlCl₄] or TSAT) has been synthesized and used as an effective protic acidic ionic liquid catalyst. chemmethod.com Its preparation involves the reaction of triethylamine (B128534) with chlorosulfonic acid, followed by the addition of aluminum trichloride. Similarly, triphenylphosphonium tetrachloroaluminate ([P(C₆H₅)₃H][AlCl₄]) has been prepared by reacting triphenylphosphonium chloride with AlCl₃. researchgate.net These syntheses highlight the modularity of the approach, allowing for the creation of task-specific ionic liquids by modifying the structure of the organic cation. chemmethod.com

Formation of Tetrachloroalumanuide as an Intermediate

The tetrachloroaluminate anion is a well-established reactive intermediate in a variety of chemical transformations, most notably in Friedel-Crafts reactions. wikipedia.org In these reactions, aluminum chloride (AlCl₃) acts as a strong Lewis acid, abstracting a halide from an acyl or alkyl halide to form the tetrachloroaluminate anion and a highly electrophilic carbocation or acylium ion. wikipedia.orgiucr.org

The three-step process for a Friedel-Crafts alkylation can be summarized as follows:

Formation of the Electrophile: The alkyl halide reacts with aluminum chloride to generate a carbocation and the tetrachloroaluminate anion. wikipedia.org

Electrophilic Attack: The aromatic ring attacks the carbocation, leading to the formation of an alkylbenzenium carbocation intermediate. wikipedia.org

Regeneration of Catalyst: The tetrachloroaluminate anion abstracts a proton from the alkylbenzenium carbocation, reforming the aromatic ring, regenerating the aluminum chloride catalyst, and producing hydrochloric acid. wikipedia.org

The transient nature of the tetrachloroaluminate intermediate has made its direct observation challenging. However, advanced spectroscopic techniques have provided significant insights into its formation and structure. In-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to study the mechanism of Friedel-Crafts acylation in both traditional solvents and ionic liquids. researchgate.net These studies have helped to identify key intermediates, including the tetrachloroaluminate anion, and to elucidate the reaction pathways. researchgate.net

Computational chemistry has also played a crucial role in understanding the tetrachloroaluminate intermediate. Density Functional Theory (DFT) and ab initio calculations have been used to model the geometry, stability, and electronic structure of the [AlCl₄]⁻ anion and its interactions with other species in solution. researchgate.netnih.gov These theoretical studies complement experimental findings and provide a deeper understanding of the role of the tetrachloroaluminate intermediate in chemical reactions. For instance, computational models have been used to investigate the intercalation of tetrachloroaluminate into graphite, which is relevant to its application in aluminum-ion batteries. researchgate.net

Sophisticated Structural Elucidation and Spectroscopic Investigations of Tetrachloroalumanuide Systems

Crystallographic Analyses of Tetrachloroaluminate Salts

Crystallography provides the most definitive structural information for materials in the solid state, offering precise atomic coordinates and insights into the forces that govern crystal assembly.

Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. In the context of tetrachloroaluminate salts, these studies have been instrumental in characterizing the geometry of the [AlCl₄]⁻ anion and its interactions with various counter-ions.

In some systems, particularly those involving large, planar organic cations, π-π stacking interactions between the cations can be a dominant feature of the crystal packing, with the tetrachloroaluminate anions situated in the interstitial spaces. researchgate.net The nature and extent of these anion-cation interactions are critical, as they can influence the physical properties of the salt, including its melting point and solubility.

A selection of crystallographic data for various tetrachloroaluminate salts is presented below:

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| [C₁₅H₁₆NO₂]⁺[AlCl₄]⁻ | Monoclinic | P2₁/c | Planar cations packed in an anti-parallel fashion through strong π-π interactions. | researchgate.net |

| [NH₃(C₆H₁₁)₂]₂Cl[AlCl₄] | - | - | N–H···Cl hydrogen bonding leads to a cationic polymer. | researchgate.net |

| Te₄²⁺(AlCl₄⁻)₂ | - | - | Contains the tetratellurium(2+) cation. | acs.org |

While X-ray diffraction is excellent for locating electron-dense atoms, it is less effective for precisely determining the positions of light atoms, particularly hydrogen. nih.goviaea.org Neutron diffraction overcomes this limitation because neutrons interact with atomic nuclei rather than electrons. nmi3.euesrf.fr The scattering cross-section for neutrons does not depend on the atomic number in a straightforward manner, and for hydrogen (or its isotope deuterium), it is significant, making neutron diffraction an ideal technique for its localization. esrf.frnist.gov

In the study of tetrachloroaluminate salts with organic cations, determining the exact positions of hydrogen atoms is crucial for understanding hydrogen bonding networks and the conformation of the cation. researchgate.net For instance, in ammonium-based tetrachloroaluminates, neutron diffraction can provide unambiguous evidence of N-H···Cl hydrogen bonds, including precise bond lengths and angles, which are often inferred or less accurately determined by X-ray diffraction alone. researchgate.netiaea.org Furthermore, the replacement of hydrogen with deuterium (B1214612) (D) in the cation can enhance the quality of the neutron diffraction data by reducing incoherent scattering. nih.goviaea.org Although specific neutron diffraction studies on tetrachloroaluminates are not widely reported in the provided search results, the technique's utility for locating light atoms in the presence of heavier ones makes it highly relevant for a detailed structural analysis of these systems. nih.govnmi3.eunist.gov

The arrangement of ions in a crystal lattice, known as crystal packing, is governed by the drive to achieve the lowest possible lattice energy. rsc.org The lattice energy is the energy required to separate one mole of a solid ionic compound into its gaseous ions. libretexts.org It is influenced by factors such as ionic charge, interionic distances, and the geometry of the ions.

In tetrachloroaluminate salts, the size and shape of the cation play a significant role in the efficiency of crystal packing and, consequently, the lattice energy. osti.gov For example, in a series of ammonium-based chloroaluminate ionic liquids, increasing the length and asymmetry of the alkyl chains on the cation disrupts the crystal packing. osti.gov This disruption leads to a reduction in the lattice energy and a lower melting point, which is a desirable property for room-temperature ionic liquids. osti.gov

The lattice energies of different polymorphs (different crystal structures of the same compound) are often dominated by the balance between dispersive and repulsive forces, highlighting the importance of steric and shape factors in their self-assembly. rsc.org While strong hydrogen bonds are known to be a primary factor in the crystal packing of many compounds, weaker interactions can also provide additional stabilization. rsc.org Computational methods, such as lattice energy minimization, can be used to predict and rationalize the observed crystal structures and their relative stabilities. ucl.ac.uk

General trends in lattice energy can be observed: as the size of either the cation or anion increases, the lattice energy generally decreases due to the larger internuclear distance. libretexts.org Also, salts with doubly charged ions have significantly higher lattice energies than those with singly charged ions. libretexts.org

| Factor | Influence on Crystal Packing and Lattice Energy | Reference |

|---|---|---|

| Cation Size and Shape | Asymmetry and longer alkyl chains on the cation disrupt crystal packing, leading to lower lattice energy and melting point. | osti.gov |

| Interionic Interactions | Strong interactions like hydrogen bonding and weaker forces like π-π stacking influence the arrangement of ions. | researchgate.netresearchgate.net |

| Ionic Charge | Higher ionic charges lead to stronger electrostatic attractions and significantly higher lattice energies. | libretexts.org |

| Ionic Radii | Increasing ionic radii of the cation or anion generally decreases the lattice energy. | libretexts.org |

Advanced Spectroscopic Characterization

Spectroscopic techniques probe the energy levels within molecules and provide valuable information about their structure, bonding, and dynamics, particularly in non-crystalline states such as solutions and melts.

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, is a powerful tool for identifying molecular species and studying their interactions. mt.com Both techniques probe the vibrational modes of molecules, but they are governed by different selection rules, often providing complementary information. mt.com

The tetrachloroaluminate anion, with its tetrahedral symmetry (Td), has four fundamental vibrational modes, all of which are Raman active, while only two are IR active. These characteristic vibrations serve as a spectroscopic fingerprint for the [AlCl₄]⁻ anion. For instance, in chloroaluminate ionic liquids, a strong Raman peak around 349 cm⁻¹ is characteristic of the symmetric stretching mode (ν₁) of the [AlCl₄]⁻ anion. researchgate.net The presence and position of this peak can be used to identify and quantify the tetrachloroaluminate species in a mixture.

In acidic chloroaluminate melts (where the molar ratio of AlCl₃ to the chloride salt is greater than 1), other chloroaluminate species, such as the heptachlorodialuminate anion ([Al₂Cl₇]⁻), are formed. This species has its own characteristic Raman signal, notably a strong peak around 310 cm⁻¹. researchgate.net By monitoring the relative intensities of the peaks for [AlCl₄]⁻ and [Al₂Cl₇]⁻, the speciation in these melts can be studied as a function of composition and temperature. researchgate.net Operando Raman spectroscopy has been used to observe the interconversion of these anions during the electrochemical deposition and stripping of aluminum. researchgate.net

The table below summarizes the characteristic vibrational frequencies for the tetrachloroaluminate anion.

| Vibrational Mode | Symmetry | Approximate Frequency (cm⁻¹) | Activity | Reference |

|---|---|---|---|---|

| ν₁ (symmetric stretch) | A₁ | 349 | Raman (polarized) | researchgate.net |

| ν₂ (bending) | E | - | Raman (depolarized) | e-bookshelf.de |

| ν₃ (antisymmetric stretch) | F₂ | 480-490 | Raman, IR | e-bookshelf.de |

| ν₄ (bending) | F₂ | 180-186 | Raman, IR | e-bookshelf.de |

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for elucidating the structure and dynamics of molecules in solution. preprints.orgnih.gov It provides information on an atom-by-atom basis, allowing for the detailed characterization of complex systems. uthscsa.edu

²⁷Al NMR is particularly well-suited for studying chloroaluminate systems due to the 100% natural abundance and high sensitivity of the ²⁷Al nucleus. Different aluminum-containing species in solution give rise to distinct signals in the ²⁷Al NMR spectrum, allowing for their unambiguous identification and quantification. The tetrachloroaluminate anion ([AlCl₄]⁻) typically shows a sharp resonance, while other species like [Al₂Cl₇]⁻ and solvated aluminum cations exhibit signals at different chemical shifts. This has been instrumental in characterizing the composition of ionic liquids and electrolytes for aluminum batteries. For example, ²⁷Al NMR has been used to unambiguously characterize the [AlCl₂]⁺ cation in ether-based electrolytes. researchgate.net

¹³C NMR spectroscopy is used to probe the carbon skeleton of the organic cations present in tetrachloroaluminate salts. researchgate.net The chemical shift of a particular carbon atom is sensitive to its local electronic environment. Interactions between the cation and the [AlCl₄]⁻ anion, such as hydrogen bonding or other close contacts, can lead to changes in the ¹³C NMR spectrum of the cation compared to a non-interacting state. researchgate.net These changes can provide insights into the nature and strength of anion-cation interactions in the solution state. Furthermore, by analyzing NMR relaxation times and diffusion coefficients, information about the dynamics of the ions and their association in solution can be obtained. researchgate.netrcsb.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions and interactions within chemical compounds. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. rcin.org.pl The specific wavelengths of light absorbed are characteristic of the molecule's structure and the types of electronic transitions possible. rcin.org.pl

In the context of tetrachloroaluminate ([AlCl₄]⁻) systems, UV-Vis spectroscopy can provide insights into the electronic structure of the anion and its interactions with surrounding cations or solvent molecules. The tetrachloroaluminate anion, being a saturated species, is not expected to exhibit the π → π* or n → π* transitions commonly observed in organic molecules with chromophores. youtube.com Instead, its electronic absorption spectrum is primarily governed by charge-transfer transitions.

A charge-transfer-to-solvent (CTTS) transition is anticipated for the tetrachloroaluminate anion in a suitable solvent. In this process, an electron is excited from a molecular orbital localized on the anion to an orbital associated with the surrounding solvent molecules. The energy, and therefore the wavelength, of this absorption is sensitive to the nature of the solvent and the cation present in the tetrachloroaluminate salt.

While the general principles of UV-Vis spectroscopy are well-established, specific and detailed research findings on the electronic absorption spectrum of the tetrachloroaluminate anion are not extensively documented in readily available literature. However, based on the nature of the anion, any absorption bands would likely occur in the ultraviolet region of the spectrum. The precise location of these absorption maxima (λmax) and their corresponding molar absorptivities (ε) would be influenced by factors such as the solvent polarity and the identity of the counter-ion, which can affect the energy levels of the molecular orbitals involved in the electronic transition.

Further research utilizing UV-Vis spectroscopy could systematically investigate the influence of different cations (e.g., organic cations in ionic liquids) and solvents on the electronic spectrum of the tetrachloroaluminate anion. Such studies would contribute to a more comprehensive understanding of the electronic structure and intermolecular interactions of this important chemical species.

Mass Spectrometry (e.g., ESI-MS) for Ionic Species Identification

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, enabling the identification and characterization of chemical species. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of ionic compounds, such as those containing the tetrachloroaluminate anion, as it allows for the gentle transfer of ions from solution into the gas phase for detection. ecut.edu.cndiva-portal.org

In the study of tetrachloroaluminate systems, ESI-MS serves as a crucial tool for confirming the presence of the [AlCl₄]⁻ anion and identifying other related ionic species in solution. rsc.org The technique is widely applied in the characterization of ionic liquids where tetrachloroaluminate is a component. ecut.edu.cnrsc.org

When a solution containing a tetrachloroaluminate salt is analyzed by ESI-MS in negative ion mode, a prominent peak corresponding to the tetrachloroaluminate anion is expected. The exact m/z value will depend on the isotopic composition of aluminum and chlorine. Aluminum has one stable isotope (²⁷Al), while chlorine has two major isotopes (³⁵Cl and ³⁷Cl). This results in a characteristic isotopic pattern for the [AlCl₄]⁻ anion in the mass spectrum.

Furthermore, ESI-MS can reveal the presence of cluster ions, which are formed through the association of the tetrachloroaluminate anion with the cation or other species in the sample. For instance, in an ionic liquid composed of a cation (C⁺) and the tetrachloroaluminate anion (A⁻), cluster ions of the type [C₂A]⁺ or [CA₂]⁻ might be observed. core.ac.uk The detection of such clusters can provide valuable information about the intermolecular interactions and aggregation state of the ionic species in solution.

A study on a new ionic liquid, triethylaminium-N-sulfonic acid tetrachloroaluminate (TSAT), utilized mass spectrometry to confirm its structure. The mass spectrum displayed the molecular ion peak (M⁺) at an m/z of 351, which is consistent with the proposed structure. orgchemres.org

The table below presents hypothetical yet representative mass spectrometry data for a generic ionic liquid containing the 1-butyl-3-methylimidazolium ([C₄C₁im]⁺) cation and the tetrachloroaluminate ([AlCl₄]⁻) anion.

| Ionic Species | Formula | Observed m/z (Negative Mode) | Observed m/z (Positive Mode) | Interpretation |

| Tetrachloroaluminate Anion | [AlCl₄]⁻ | 168.8 | - | Primary anion |

| 1-Butyl-3-methylimidazolium Cation | [C₄C₁im]⁺ | - | 139.1 | Primary cation |

| Anionic Cluster | [[C₄C₁im][AlCl₄]₂]⁻ | 476.7 | - | Cluster of one cation and two anions |

| Cationic Cluster | [[C₄C₁im]₂[AlCl₄]]⁺ | 447.0 | - | Cluster of two cations and one anion |

Table 1. Representative ESI-MS data for an ionic liquid containing tetrachloroaluminate.

This data illustrates how ESI-MS can unambiguously identify the constituent ions of a tetrachloroaluminate-based system and provide evidence for the formation of larger ionic aggregates.

Reaction Mechanisms and Catalytic Pathways Involving the Tetrachloroalumanuide Anion

Role of Tetrachloroaluminate in Friedel-Crafts Reactions

The Friedel-Crafts reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds on aromatic rings. ijpcbs.com The tetrachloroaluminate anion is an indispensable intermediate in these processes when aluminum chloride (AlCl₃) is used as the catalyst. wikipedia.org

The primary function of aluminum chloride in Friedel-Crafts reactions is to generate a potent electrophile. masterorganicchemistry.com This activation process occurs when the strong Lewis acid, AlCl₃, interacts with an alkyl or acyl halide. wikipedia.orgmasterorganicchemistry.com

In the case of Friedel-Crafts alkylation , the alkyl halide reacts with AlCl₃ to form an activated electrophile. wikipedia.org The aluminum chloride abstracts the halide from the alkylating agent, leading to the formation of a carbocation (or a highly polarized complex that behaves like a carbocation) and the tetrachloroaluminate anion, [AlCl₄]⁻. wikipedia.orgmasterorganicchemistry.comdocbrown.info This can be represented in three general steps:

Activation: The alkyl halide coordinates with the Lewis acid (AlCl₃), which abstracts the halide to generate a carbocation and the [AlCl₄]⁻ anion. wikipedia.orgsaskoer.ca

Electrophilic Attack: The electron-rich aromatic ring attacks the carbocation, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgdocbrown.info This step is typically the rate-determining step as it disrupts the ring's aromaticity. masterorganicchemistry.com

Deprotonation: The tetrachloroaluminate anion acts as a base, abstracting a proton from the arenium ion. wikipedia.orgdocbrown.info This restores the aromaticity of the ring, yielding the alkylated product, and regenerates the aluminum chloride catalyst along with forming hydrogen chloride (HCl). wikipedia.orgdocbrown.info

For Friedel-Crafts acylation , the mechanism is analogous. AlCl₃ abstracts a halide from an acyl halide (or coordinates with an anhydride) to form a highly resonance-stabilized acylium ion (R-C≡O⁺). docbrown.info This acylium ion is a powerful electrophile that is then attacked by the aromatic ring. docbrown.info The tetrachloroaluminate anion is formed concurrently and participates in the final deprotonation step to yield the aromatic ketone. docbrown.info The electrophile in acylation is sometimes considered to be a complex between the acyl chloride and AlCl₃ rather than a free acylium ion, particularly under certain reaction conditions. core.ac.uk

The tetrachloroaluminate anion, often as part of an ionic liquid, significantly influences the rate and selectivity of Friedel-Crafts reactions. The properties of the catalytic system, such as Lewis acidity, can be modulated by the composition of the tetrachloroaluminate-based medium.

Reaction Rates: The rate of Friedel-Crafts reactions is dependent on the generation of the electrophile, which is facilitated by the Lewis acid. In systems using tetrachloroaluminate ionic liquids, the reaction rate can be enhanced. For instance, the use of 1-butyl-3-methylimidazolium tetrachloroaluminate as both a catalyst and solvent can lead to high reaction rates under ambient conditions for alkylations. researchgate.net The strength of the Lewis acid catalyst is a key factor; stronger Lewis acids like AlCl₃ are more effective at generating the electrophile and thus increase the reaction rate. numberanalytics.com

Selectivity: The nature of the tetrachloroaluminate species and the reaction medium affects the selectivity of the reaction, including regioselectivity (the position of substitution on the aromatic ring) and preventing side reactions like polyalkylation.

Regioselectivity: In the acetylation of 3,3′-dimethylbiphenyl, the discrimination against substitution at the sterically hindered 6-position suggests that the electrophile is a bulky AcCl:AlCl₃ complex, rather than the free acetyl cation. core.ac.uk This indicates that the tetrachloroaluminate-containing species influences the steric environment of the reaction. core.ac.uk In alkylations, lower temperatures and less polar solvents can improve regioselectivity. numberanalytics.com

Polyalkylation: A major drawback of Friedel-Crafts alkylation is that the alkylated product is often more reactive than the starting material, leading to multiple substitutions. saskoer.ca However, using specific tetrachloroaluminate-based ionic liquid catalysts can improve selectivity for the mono-alkylated product. researchgate.net For example, GaCl₃-based liquid coordination complexes, which involve tetrachlorogallate anions (analogous to tetrachloroaluminate), have shown superior selectivity to 2-phenyldecane (B41316) in the alkylation of benzene (B151609) with 1-decene (B1663960) compared to other methods. researchgate.net

The table below summarizes findings on how reaction conditions involving tetrachloroaluminate can affect Friedel-Crafts outcomes.

| Reaction | Catalyst System | Key Finding | Reference |

|---|---|---|---|

| Acetylation of 3,3′-dimethylbiphenyl | AcCl/AlCl₃ in 1,2-dichloroethane | High selectivity for mono-acetylation at the 4-position is attributed to a bulky AcCl:AlCl₃ complex as the electrophile, demonstrating kinetic control. | core.ac.uk |

| Alkylation of Benzene with 1-Dodecene | 1-Butyl-3-methylimidazolium tetrachloroaluminate | The ionic liquid acts as an efficient catalyst, with Lewis acidity being tunable by the AlCl₃ ratio to optimize the reaction. | |

| Alkylation of Toluene (B28343) with Long-Chain Alkenes | FeCl₃-modified chloroaluminate ionic liquids | Addition of FeCl₃ formed stronger acidic ions like [Al₂FeCl₁₀]⁻, improving catalytic performance and stability over many cycles. | researchgate.net |

| Alkylation of Benzene with 1-Decene | GaCl₃-based liquid coordination complexes | Catalyst provides high reaction rates and superior selectivity to the 2-phenyldecane product compared to previously reported methods. | researchgate.net |

A key feature of catalysis is the regeneration of the catalyst at the end of the reaction cycle. masterorganicchemistry.com In Friedel-Crafts reactions, the aluminum chloride catalyst is regenerated from the tetrachloroaluminate anion. wikipedia.orgdocbrown.info In the final step of the mechanism, the [AlCl₄]⁻ anion abstracts a proton (H⁺) from the arenium ion intermediate. docbrown.infoccsenet.org This process reforms the C=C double bond within the aromatic ring, restoring its stable aromatic system. docbrown.infodocbrown.info The abstraction results in the formation of the final product, hydrogen chloride (HCl), and the regenerated AlCl₃ catalyst, which can then activate another molecule of the alkyl or acyl halide, continuing the catalytic cycle. wikipedia.orgmasterorganicchemistry.comdocbrown.info

The ability to recycle the catalyst is crucial for industrial applications to reduce cost and environmental impact. appliedcatalysts.com In systems using chloroaluminate ionic liquids, the catalyst can often be reused for multiple runs without significant loss of activity. researchgate.netresearchgate.net For example, an FeCl₃-modified chloroaluminate ionic liquid catalyst used for the alkylation of long-chain alkenes was shown to be recyclable for up to 24 runs. researchgate.net Similarly, polymer-supported catalysts and those immobilized in zeolites can be recovered and reused, highlighting the importance of developing robust systems for catalyst regeneration. researchgate.netarkat-usa.org

Tetrachloroaluminate in Acidic Catalysis Beyond Friedel-Crafts

The utility of the tetrachloroaluminate anion extends beyond traditional Friedel-Crafts reactions. As a component of ionic liquids, it serves as a versatile Lewis acid catalyst for a range of other organic transformations. smolecule.com These ionic liquids, such as 1-butyl-3-methylimidazolium tetrachloroaluminate, are valued for their tunable acidity and ability to act as both solvent and catalyst.

Tetrachloroaluminate-based systems have proven effective in catalyzing various organic reactions:

Acylation: Sodium tetrachloroaluminate (NaAlCl₄) and related ionic liquids are effective catalysts for Friedel-Crafts acylation reactions, promoting the electrophilic substitution of aromatic rings with acyl groups. smolecule.com This application is crucial for synthesizing complex organic molecules like pharmaceuticals and dyes. smolecule.com Beyond aromatic acylation, multicatalytic methods involving photoredox and N-heterocyclic carbene (NHC) catalysis have been developed for direct allylic acylation, broadening the scope of ketone synthesis. nih.gov

Alkylation: Chloroaluminate ionic liquids are widely studied as catalysts for the alkylation of various substrates. researchgate.netresearchgate.netmdpi.com This includes the alkylation of isobutane (B21531) with alkenes to produce high-octane gasoline components, the alkylation of benzene with long-chain olefins, and the alkylation of phenols. researchgate.netarkat-usa.orgresearchgate.net The catalytic activity in these systems is closely related to the Lewis acidity, which can be controlled by the molar ratio of AlCl₃ to the organic salt component. researchgate.net

Cyclization: The strong acidic nature of tetrachloroaluminate catalysts can promote cyclization reactions. For example, solid acid catalysts like Amberlyst-15, which has sulfonic acid groups, can catalyze Prins cyclization. arkat-usa.org While not directly involving tetrachloroaluminate, this demonstrates the utility of strong acid catalysts for such transformations. Transition-metal catalyzed [4+2] cycloaddition reactions also represent a powerful method for constructing six-membered rings, with detailed mechanistic pathways being a subject of study. researchgate.net Photocatalytic methods have also enabled cascade radical cyclization reactions under mild conditions. uni-bayreuth.de

Other Transformations: Tetrachloroaluminate's strong Lewis acidity allows it to function as a dehydrating and dehydrogenating agent in various organic syntheses. smolecule.com It is also used in the tetrahydropyranylation of alcohols, a common protection strategy in organic synthesis. researchgate.net

Mechanistic studies, often employing computational methods like Density Functional Theory (DFT), have provided deeper insights into how tetrachloroaluminate-catalyzed reactions proceed.

DFT calculations have been used to investigate the complex reaction mechanism of isobutane-isobutylene alkylation catalyzed by both neat chloroaluminate ionic liquids and a copper-containing version. researchgate.net These studies revealed that the copper species helps inhibit undesirable polymerization side reactions and promotes the necessary hydride transfer step, improving the selectivity of the alkylation process. researchgate.net The calculations helped identify the transition states for key elementary reactions, clarifying the roles of different components in the catalytic system. researchgate.net

In another study, DFT calculations were used to explore the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl. core.ac.uk The results indicated that mono- and diacetylation likely follow different mechanisms. Monoacetylation appears to involve a large, sterically demanding electrophile (an AcCl:AlCl₃ complex), which explains the high regioselectivity observed. core.ac.uk In contrast, the less selective diacetylation of the deactivated substrate is proposed to proceed through the smaller, more reactive acetyl cation. core.ac.uk These computational findings highlight that the nature of the active electrophilic species, which is directly linked to the tetrachloroaluminate system, governs the reaction's outcome.

Hybrid catalysts, such as those incorporating a Brønsted acidic ionic liquid, have also been developed and studied. researchgate.net For instance, a 4,4′-trimethylenebi(sulfo)pyridinium tetrachloroaluminate salt combines both acidic and basic sites, making it a useful catalyst for synthesizing phenazine (B1670421) derivatives. researchgate.net The acidities and catalytic activities of such functionalized ionic liquids depend significantly on the nature of the anion, in this case, tetrachloroaluminate. researchgate.net

Heterogenized and Supported Tetrachloroaluminate Catalysts

To overcome the limitations of homogeneous catalysis, such as catalyst recovery and product separation, significant research has focused on the heterogenization of tetrachloroaluminate-based catalysts. nih.gov This involves immobilizing the active catalytic species onto solid supports, thereby combining the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. nih.govacs.org

A common approach is the synthesis of supported ionic liquid phase (SILP) catalysts, where a porous support, such as silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃), is coated with a thin layer of an ionic liquid containing the tetrachloroaluminate anion. acs.org For instance, silica-immobilized 1-methyl-3-(4-sulphobutyl)-1H-imidazolium tetrachloroaluminate has been synthesized and characterized as a heterogeneous catalyst. peeref.com This catalyst proved effective in condensation-aromatization reactions for the synthesis of 2-(4-nitrophenyl)-1H-benzimidazole. peeref.com

Similarly, ionic liquids like 1,4-methyl sulfonic acid imidazolium (B1220033) tetrachloroaluminate ([MSIM][AlCl₄]) have been immobilized into HY zeolite. utm.my This hybrid material has been successfully employed for the conversion of cellulose (B213188) to levulinic acid. utm.my The solid support not only facilitates catalyst recycling but can also enhance the catalytic activity. jacsdirectory.com Studies have shown that the choice of solid support, such as bis(trifluoromethane)sulfonimide lithium (LiNTf₂), scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃), and montmorillonite (B579905) (K-10), can significantly influence the rate of reactions like the Diels-Alder reaction. jacsdirectory.com

Chitosan, a natural biopolymer, has also been used as a support for ionic liquids containing tetrachloroaluminate. nih.gov A novel chitosan-immobilized ionic liquid, [DSIM][AlCl₃]x–@CS, was synthesized and utilized as a catalyst for the preparation of substituted pyrazine (B50134) derivatives. nih.gov The immobilization of tetrachloroaluminate-based ionic liquids on various supports offers a versatile strategy for developing robust and recyclable catalysts for a wide range of organic transformations. nih.govnih.gov

Table 1: Examples of Supported Tetrachloroaluminate Catalysts and Their Applications

| Catalyst | Support | Application | Reference |

| 1-methyl-3-(4-sulphobutyl)-1H-imidazolium tetrachloroaluminate | Silica | Synthesis of 2-(4-nitrophenyl)-1H-benzimidazole | peeref.com |

| 1,4-methyl sulfonic acid imidazolium tetrachloroaluminate | HY Zeolite | Conversion of cellulose to levulinic acid | utm.my |

| 3-methyl-1-octyl-imidazolium tetrachloroaluminate | Various minerals | Diels-Alder reaction | jacsdirectory.com |

| 1,3-disulfonic acid imidazolium tetrachloroaluminate | - | Synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s | scilit.com |

| [DSIM][AlCl₃]x–@CS | Chitosan | Synthesis of pyrazine derivatives | nih.gov |

Disproportionation and Association Equilibria of Chloroaluminate Species ([Al₂Cl₇]⁻, etc.)

In chloroaluminate melts and ionic liquids, the tetrachloroaluminate anion ([AlCl₄]⁻) exists in equilibrium with other chloroaluminate species, most notably the heptachlorodialuminate anion ([Al₂Cl₇]⁻). ifpenergiesnouvelles.frresearchgate.net The position of this equilibrium is highly dependent on the molar ratio of aluminum chloride (AlCl₃) to the chloride source (e.g., an organic chloride salt). unipi.it

The fundamental equilibrium can be represented as: 2 [AlCl₄]⁻ ⇌ [Al₂Cl₇]⁻ + Cl⁻

When the mole fraction of AlCl₃ is less than 0.5, the system is considered basic, and [AlCl₄]⁻ is the predominant anion. unipi.it At a mole fraction of exactly 0.5, the system is neutral, with [AlCl₄]⁻ being almost the exclusive anionic species. unipi.it In acidic melts, where the mole fraction of AlCl₃ is greater than 0.5, the equilibrium shifts towards the formation of polynuclear anions like [Al₂Cl₇]⁻ and even larger aggregates such as [Al₃Cl₁₀]⁻. ifpenergiesnouvelles.frunipi.it

Raman spectroscopy is a powerful technique for identifying and quantifying the different chloroaluminate species present in these melts. ifpenergiesnouvelles.friaea.org The characteristic vibrational frequencies of [AlCl₄]⁻ and [Al₂Cl₇]⁻ allow for their distinct identification. For example, in AlCl₃-BMIC (1-methyl-3-butyl-imidazolium chloride) mixtures, Raman spectra clearly show the evolution of these species as a function of the AlCl₃ mole fraction. ifpenergiesnouvelles.fr The intensity ratio of the Raman bands corresponding to [Al₂Cl₇]⁻ and [AlCl₄]⁻ can be used to estimate their relative concentrations. ifpenergiesnouvelles.frresearchgate.net

The formation of these polynuclear species significantly impacts the Lewis acidity of the medium. The [Al₂Cl₇]⁻ anion is a much stronger Lewis acid than [AlCl₄]⁻. This enhanced acidity is crucial for many catalytic applications, such as Friedel-Crafts reactions, where the stronger Lewis acid can more effectively activate the electrophile. wikipedia.org The disproportionation of [AlCl₄]⁻ into more Lewis acidic species is a key factor in the catalytic activity of chloroaluminate-based systems. unipi.it

Table 2: Predominant Chloroaluminate Species at Different AlCl₃ Mole Fractions

| AlCl₃ Mole Fraction (N) | System Acidity | Predominant Anionic Species | Reference |

| N < 0.5 | Basic | [AlCl₄]⁻, Cl⁻ | unipi.it |

| N = 0.5 | Neutral | [AlCl₄]⁻ | unipi.it |

| N > 0.5 | Acidic | [AlCl₄]⁻, [Al₂Cl₇]⁻, [Al₃Cl₁₀]⁻ | ifpenergiesnouvelles.frunipi.it |

Activation and Reactivity in Organometallic Systems

Tetrachloroaluminate and its derivatives play a significant role in the activation of organometallic catalysts, particularly metallocenes used in olefin polymerization. researchgate.netnih.gov The activation process typically involves the abstraction of a ligand (e.g., a chloride or methyl group) from the metallocene precursor by a Lewis acidic species, generating a catalytically active cationic metallocene. nih.gov

In systems utilizing methylaluminoxane (B55162) (MAO) as a co-catalyst, the interaction with a metallocene dichloride, such as Cp₂ZrCl₂, leads to the formation of a cationic zirconocene (B1252598) species stabilized by a chloroaluminate-containing anion derived from MAO. nih.govd-nb.info The tetrachloroaluminate anion itself, or a related species, can act as the counterion to the active cationic catalyst.

The nature of the counterion can significantly influence the catalytic activity. For instance, in the palladium-diimine catalyzed isomerization of olefins, the use of a tetrachloroaluminate counterion resulted in a much higher reaction rate compared to other counterions. researchgate.net This highlights the direct involvement of the tetrachloroaluminate anion in the catalytic cycle, likely through its interaction with the cationic metal center.

Ionic liquids containing tetrachloroaluminate have been successfully employed as media for metallocene-catalyzed ethylene (B1197577) polymerization. researchgate.netresearchgate.net For example, 1-n-butyl-3-methylimidazolium tetrachloroaluminate ([BMIM]⁺[AlCl₄]⁻) has been used as a medium for a titanocene (B72419) catalyst (Cp₂TiCl₂) activated by alkylaluminum compounds. researchgate.net In this system, the ionic liquid acts as both a solvent and a co-catalyst, stabilizing the active cationic species. The choice of activator, such as AlEt₂Cl, and the composition of the ionic liquid are critical for optimizing the catalytic performance. researchgate.net

The tetrachloroaluminate anion is also formed as a key intermediate in Friedel-Crafts reactions catalyzed by aluminum chloride. wikipedia.org In the alkylation of an aromatic ring, the AlCl₃ catalyst reacts with an alkyl halide to form an activated electrophile and the [AlCl₄]⁻ anion. wikipedia.org The tetrachloroaluminate anion then participates in the final step of the reaction, regenerating the aromatic ring and the AlCl₃ catalyst. wikipedia.org

Coordination Chemistry of the Tetrachloroalumanuide Anion

Formation of Metal-Tetrachloroaluminate Complexes

The tetrachloroaluminate anion, [AlCl₄]⁻, is a tetrahedral species formed from the reaction of a strong Lewis acid, aluminum chloride (AlCl₃), with a chloride ion source. wikipedia.org This fundamental reaction is the gateway to a wide array of metal-tetrachloroaluminate complexes. These complexes can be synthesized through several methods, including direct salt metathesis, in situ generation from activated metals, and halide abstraction.

The most direct method involves the reaction of a metal chloride with aluminum chloride. For instance, sodium tetrachloroaluminate (NaAlCl₄) and lithium tetrachloroaluminate (LiAlCl₄) are prepared by reacting sodium chloride (NaCl) or lithium chloride (LiCl) with AlCl₃, respectively. ontosight.aiwikipedia.org These simple salts are often used as precursors or as components in molten salt electrolytes. wikipedia.org

More complex coordination compounds are also accessible. The synthesis of chloro(π-aryl)tin(II) tetrachloroaluminate demonstrates the formation of a π-complex where the tetrachloroaluminate anion stabilizes a cationic tin center coordinated to an aromatic ring. acs.org Similarly, π-complexes of lead have been synthesized, forming bis(tetrachloroaluminato)-π-benzene lead(II). acs.org In organometallic chemistry, cationic stibonocenophanium complexes have been isolated as their tetrachloroaluminate salts, created through halide abstraction from a chloro-substituted stibonocenophane using AlCl₃. researchgate.net

A notable method involves the in situ formation of metal-aluminum chloride complexes. Studies have shown that activated aluminum-metal alloys (where the metal can be iron, copper, or nickel) react in the presence of a chlorinating agent like carbon tetrachloride (CCl₄) or tert-butyl chloride to form catalytically active complexes. researchgate.netaip.orgaip.org Spectroscopic analysis of these systems confirms the presence of tetrahedral [AlCl₄]⁻ ions, which stabilize the metallic cationic species formed during the reaction. researchgate.netaip.org This method is particularly relevant for creating catalysts for reactions like the alkylation of aromatics. aip.org

Table 1: Synthesis of Selected Metal-Tetrachloroaluminate Complexes This table is interactive. Click on the headers to sort.

| Resulting Complex | Precursors | Synthesis Method | Reference |

|---|---|---|---|

| Sodium Tetrachloroaluminate (Na[AlCl₄]) | Sodium Chloride (NaCl), Aluminum Chloride (AlCl₃) | Direct reaction of salts. | wikipedia.org |

| Lithium Tetrachloroaluminate (Li[AlCl₄]) | Lithium Chloride (LiCl), Aluminum Chloride (AlCl₃) | Direct reaction of salts. | ontosight.ai |

| Chloro(π-aryl)tin(II) Tetrachloroaluminate | (Aryl)SnCl, AlCl₃ | Reaction in aromatic solvent. | acs.org |

| Bis(tetrachloroaluminato)-π-benzene lead(II) | PbCl₂, AlCl₃, Benzene (B151609) | Reaction of lead(II) chloride and aluminum chloride in benzene. | acs.org |

| Iron-aluminum chloride complexes | Al-Fe alloy, Chlorinating agent (e.g., CCl₄) | In situ formation from activated alloy. | researchgate.netaip.org |

| Stibonocenophanium Tetrachloroaluminate | Chloro-substituted stibonocenophane, AlCl₃ | Halide abstraction. | researchgate.net |

| M(CO)₅L·AlCl₃ Adducts | M(CO)₅P(NR₂)₂Cl, AlCl₃ | Attempted chloride abstraction leading to adduct formation. | tandfonline.com |

Ligand Exchange Reactions and Anionic Polymerization

The tetrachloroaluminate anion is involved in dynamic chemical processes, including ligand exchange reactions and as a key component in polymerization systems.

In the context of polymerization, the tetrachloroaluminate anion plays a crucial role, particularly as a component of ionic liquids used as reaction media. researchgate.net Ionic liquids such as 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate ([EMIM][AlCl₄]) and 1-n-butyl-3-methylimidazolium tetrachloroaluminate ([BMIM][AlCl₄]) have been successfully employed in the polymerization of olefins like ethylene (B1197577). researchgate.net In these processes, the tetrachloroaluminate anion typically functions as a weakly coordinating or non-coordinating counter-anion. Its primary role is to stabilize the cationic active center of a growing polymer chain, which is characteristic of cationic polymerization, rather than participating directly in anionic polymerization. researchgate.netresearchgate.net For instance, a titanocene (B72419) catalyst activated by an alkylaluminum compound in a [BMIM][AlCl₄] medium can polymerize ethylene; the [AlCl₄]⁻ anion stabilizes the active cationic titanium species. researchgate.net

Table 2: Role of Tetrachloroaluminate in Exchange and Polymerization Reactions This table is interactive. Click on the headers to sort.

| Process | System | Role of [AlCl₄]⁻ | Key Finding | Reference |

|---|---|---|---|---|

| Ligand Exchange | η⁶-ketoarene-η⁵-cyclopentadienyliron tetrachloroaluminate salts | Counter-ion | The complex can undergo ligand exchange at the iron center. | capes.gov.br |

| Cationic Polymerization | Ethylene polymerization with a titanocene catalyst in [BMIM][AlCl₄] | Component of ionic liquid medium; stabilizing counter-anion. | The ionic liquid serves as a medium for the catalyst, with [AlCl₄]⁻ stabilizing the active cationic species. | researchgate.net |

| Cationic Polymerization | General polymerization in ionic liquids | Counter-anion in ionic liquid solvent. | The anion's interaction with the propagating carbocation influences the reaction. researchgate.net | researchgate.net |

Influence of Cation-Anion Interactions on Coordination Sphere

The coordination chemistry of the tetrachloroaluminate anion is not solely defined by the aluminum-chlorine bonds but is also significantly influenced by its interaction with the accompanying cation. This "second coordination sphere" effect can dictate the structural properties and reactivity of the entire salt. uu.nl The nature of the cation, whether it is a simple inorganic ion, a complex organic molecule, or an organometallic species, determines the extent of these interactions.

With organic cations like 1-butyl-3-methylimidazolium, strong hydrogen bonds can form between the acidic protons of the imidazolium (B1220033) ring and the chloride atoms of the [AlCl₄]⁻ anion. These C–H···Cl–Al interactions stabilize the ion pair and can modulate the Lewis acidity of the resulting ionic liquid. In contrast, studies of pyridinium (B92312) tetrachloroaluminate salts have revealed crystal structures with little to no significant interaction between the cation and the [AlCl₄]⁻ anion. researchgate.net

The properties of the cation, such as its solvation characteristics, are also critical. Weakly hydrated cations, like large tetra-n-alkylammonium (TAA⁺) ions, can engage in closer electrostatic interactions with anions compared to strongly hydrated cations like Li⁺, whose charge is effectively shielded by water molecules. nih.gov This principle affects how the [AlCl₄]⁻ anion is positioned and interacts within a solution.

In the realm of organometallic complexes, cation-anion interactions can be pronounced enough to alter the geometry of the cation itself. For example, in salts of the decamethylgallocenium cation, [Cp*₂Ga]⁺, close contact with the [AlCl₄]⁻ anion leads to a significant distortion of the cation's structure from its calculated gas-phase geometry. utexas.edu This is contrasted with the analogous decamethylaluminocenium salt, where cation-anion interactions are minimal. utexas.edu This demonstrates that a delicate interplay between the size, charge, and electronic properties of the cation and the tetrachloroaluminate anion governs the final solid-state structure.

Table 3: Cation-Anion Interactions in Tetrachloroaluminate Salts This table is interactive. Click on the headers to sort.

| Cation Type | Example Cation | Nature of Interaction with [AlCl₄]⁻ | Influence on Coordination Sphere | Reference |

|---|---|---|---|---|

| Organic (Imidazolium) | 1-Butyl-3-methylimidazolium ([BMIM]⁺) | Strong hydrogen bonding (C-H···Cl) | Stabilizes ion pairs; modulates Lewis acidity of the ionic liquid. | |

| Organic (Pyridinium) | N-Ethylpyridinium | Minimal interaction in the solid state. | The anion and cation pack as discrete units. | researchgate.net |

| Organometallic | Decamethylgallocenium ([Cp*₂Ga]⁺) | Strong electrostatic interaction | Causes significant structural distortion of the cation. | utexas.edu |

| Inorganic (Alkali Metal) | Sodium (Na⁺), Lithium (Li⁺) | Predominantly ionic; influenced by solvation in solution. | Forms simple ionic lattices; behavior in solution depends on cation hydration. | nih.gov |

Theoretical and Computational Investigations of Tetrachloroalumanuide Systems

Density Functional Theory (DFT) Studies of Anion Structure and Reactivity

Density Functional Theory (DFT) has become an indispensable tool for investigating the structural characteristics and reactivity of the tetrachloroaluminate anion. DFT calculations have been instrumental in determining the geometry of the AlCl₄⁻ anion, confirming its tetrahedral structure with the aluminum atom at the center coordinated to four chlorine atoms. smolecule.com

Research using DFT has explored the interaction of the tetrachloroaluminate anion with various chemical species and surfaces. For instance, DFT studies on the adsorption of AlCl₄⁻ onto graphene quantum dots (GQDs) have been conducted to evaluate their potential as cathode materials for Aluminum-ion batteries (AIBs). researchgate.net These studies calculated the adsorption energies for various sites on the graphene surface, revealing that AlCl₄⁻ can be strongly adsorbed. researchgate.net The theoretical voltage for coronene (B32277) and circumcoronene, used as models for GQDs, were calculated to be 4.3V and 4.0V, respectively. researchgate.net

Further DFT investigations have focused on the role of tetrachloroaluminate in catalysis and materials science. Studies have confirmed the high Lewis acidity of cations paired with the tetrachloroaluminate anion, which is crucial for its catalytic activity. helsinki.fi In the context of solid-state electrolytes, DFT calculations have successfully predicted the electrochemical stability windows for lithium tetrahaloaluminates, including LiAlCl₄. acs.org Moreover, DFT has been used to demonstrate that cationic substitution (e.g., K⁺ for Na⁺) in sodium tetrachloroaluminate can enhance ionic conductivity. smolecule.com In the development of AIBs, DFT calculations have shown that the intercalation of the AlCl₄⁻ anion into van der Waals electrode materials is a thermodynamically feasible process. researchgate.net

Table 1: DFT Calculated Properties of Tetrachloroaluminate Systems

| System Studied | Property Investigated | Key Finding |

|---|---|---|

| AlCl₄⁻ on Graphene Quantum Dots | Adsorption Energy | Strong adsorption with energies of -2.35 to -2.83 eV. researchgate.net |

| Lithium Tetrachloroaluminate (LiAlCl₄) | Electrochemical Stability Window | Predicted to be between 1.54–4.45 V vs Li⁺/Li. acs.org |

| Actinide-Tetrachloroaluminate Complexes | Metal-Ligand Interactions | Governed primarily by electrostatic interactions. nih.gov |

Molecular Dynamics Simulations of Tetrachloroaluminate-Based Ionic Liquids

Molecular Dynamics (MD) simulations provide profound insights into the dynamic behavior and macroscopic properties of tetrachloroaluminate-based ionic liquids (ILs). These simulations model the movement of atoms and molecules over time, allowing researchers to understand properties like density, viscosity, and diffusion at a microscopic level. bohrium.commdpi.com

A significant area of research involves 1-alkyl-3-methylimidazolium tetrachloroaluminate ILs. MD simulations have been employed to study how the length of the alkyl chain on the imidazolium (B1220033) cation affects the physical properties of the ionic liquid. nih.gov These studies analyze radial distribution functions and pair energetics to demonstrate the influence of the alkyl chain on hydrogen bonding behavior between the cation and the tetrachloroaluminate anion. nih.gov

MD simulations have also been used to investigate the solvation of various salts within tetrachloroaluminate ILs. Early studies reported on the solvation of uranyl and strontium salts in 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate, focusing on the formation of complexes between the salt cations and the IL anions. aip.org The structural and dynamic features of the local solvation of divalent cations are found to be similar to those of monovalent salts. aip.org The primary structural unit in AlCl₃-n-butylpyridinium chloride (BPC) mixtures has been confirmed through X-ray scattering data analysis to be the AlCl₄ tetrahedron. researchgate.net

Table 2: Investigated Properties of Tetrachloroaluminate ILs via MD Simulations

| Ionic Liquid System | Investigated Property | Simulation Finding |

|---|---|---|

| 1-alkyl-3-methylimidazolium [AlCl₄] | Effect of Alkyl Chain Length | Chain length influences liquid density, internal energies, and hydrogen bonding. nih.gov |

| 1-ethyl-3-methylimidazolium [AlCl₄] with dissolved salts | Solvation of Divalent Cations | Cations are coordinated by the tetrachloroaluminate anions in the polar regions of the mixture. aip.org |

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations, encompassing methods from Hartree-Fock to more advanced post-HF and DFT approaches, are fundamental to understanding the electronic structure and the nature of chemical bonding in tetrachloroaluminate systems. d-nb.info These calculations provide a detailed picture of how electrons are distributed within the molecule and how atoms are bonded together. mdpi.comunige.ch

For tetrachloroaluminate-based ionic liquids, quantum mechanical calculations have been used to perform energy partition analysis, such as the Kitaura-Morokuma method. nih.gov This allows for the study of ion pair stabilization and quantifies effects like charge transfer between the cation and the tetrachloroaluminate anion. nih.gov While powerful, these first-principles calculations are computationally intensive and are often limited to studying small systems containing only a few ion pairs. arxiv.org

Quantum chemical methods have also been applied to more complex systems involving the tetrachloroaluminate anion. In studies of actinide complexes with ancillary tetrachloroaluminate ligands, methods like DFT and Complete Active Space Self-Consistent Field (CASSCF) have been used to explore the chemical bonding. nih.gov These calculations revealed that the metal-ligand interactions are predominantly electrostatic and that moving across the actinide series from Uranium to Plutonium results in weaker metal-arene and metal-borohydride interactions due to a decrease in energy-driven covalency. nih.gov

Computational Prediction of Reaction Pathways and Catalytic Activities

Computational chemistry plays a crucial role in predicting reaction pathways and elucidating the catalytic activity of tetrachloroaluminate compounds. nih.gov By modeling transition states and reaction intermediates, these methods can lower the reliance on time-consuming and costly experimental trial-and-error approaches to catalyst development. nih.govmun.ca

Tetrachloroaluminate-based ionic liquids are known to act as Lewis acid catalysts in a variety of organic reactions, such as Friedel-Crafts alkylations and acylations. smolecule.com Computational models can explain this catalytic function by showing how the tetrachloroaluminate system stabilizes carbocation intermediates and lowers the activation energy of the reaction. smolecule.com The mechanism involves the coordination of the Lewis acidic species with electron-rich reactants, facilitating the formation of key intermediates. smolecule.com

Modeling of Ion Diffusion and Transport Phenomena

The modeling of ion diffusion and transport is critical for applications of tetrachloroaluminate in areas like batteries and electrodeposition. bohrium.com These models help to understand how ions move through a medium under the influence of concentration gradients and electric fields, a process known as electrodiffusion. mdpi.com

In the context of aluminum-ion batteries, the high rate capability is a key advantage. Computational modeling has explained this by revealing ultralow diffusion barriers for the AlCl₄⁻ intercalant within the electrode material. researchgate.net The nudged elastic band method is a common computational technique used to find the minimum energy path and associated energy barrier for an ion moving from one site to another. researchgate.net

For processes like the electrodeposition of aluminum from chloroaluminate ionic liquids, finite-element models are employed. researchgate.net These models solve the time-dependent reaction-convection-diffusion equations for the chemical species involved, including AlCl₄⁻, Al₂Cl₇⁻, and Cl⁻. researchgate.net Such models can calculate concentration profiles of the different ions near the electrode surface under an applied voltage, providing insight into how the deposition process is affected by factors like diffusion coefficients and the rates of chemical reactions in the bulk liquid. researchgate.net The Nernst-Planck-Poisson (NPP) equations provide a robust theoretical framework for describing these electrodiffusion phenomena in detail. mdpi.com

Advanced Applications in Contemporary Chemical Research

Tetrachloroaluminates as Electrolyte Components in Next-Generation Energy Storage

Tetrachloroaluminate ([AlCl₄]⁻) salts, particularly in the form of ionic liquids, are pivotal in the development of next-generation energy storage systems. Their unique properties, such as negligible vapor pressure, non-flammability, high ionic conductivity, and wide electrochemical windows, make them promising alternatives to conventional organic electrolytes.

Tetrachloroaluminate-based ionic liquids are the most commonly used electrolytes in rechargeable aluminum-ion batteries (AIBs). rsc.org In these systems, the electrolyte is not merely a passive medium for ion transport but an active component that dictates the battery's performance. The most successful AIB prototypes utilize chloroaluminate ionic liquids, such as those derived from 1-ethyl-3-methylimidazolium (B1214524) chloride (EMImCl) and aluminum chloride (AlCl₃). soton.ac.uk

The fundamental chemistry of these electrolytes involves the reaction between AlCl₃ (a Lewis acid) and an organic chloride salt like EMImCl (a Lewis base). The molar ratio of these components determines the speciation of chloroaluminate anions in the electrolyte. In a Lewis acidic melt (molar ratio of AlCl₃ to organic salt > 1), the predominant anion is heptachlorodialuminate ([Al₂Cl₇]⁻), which is the electrochemically active species responsible for the reversible deposition and stripping of aluminum at the anode. soton.ac.uknih.gov During charging, [Al₂Cl₇]⁻ is reduced at the anode to form aluminum metal and [AlCl₄]⁻. Simultaneously, [AlCl₄]⁻ anions intercalate into the graphite cathode. The reverse process occurs during discharge.

The concentration of [Al₂Cl₇]⁻ is a critical factor influencing the battery's capacity and performance. rsc.org Research has shown that the specific capacity of AIBs can be tuned by adjusting the molar ratio of AlCl₃ to the organic chloride salt. nih.gov For instance, an AlCl₃/[BMIM]Cl (1-butyl-3-methylimidazolium chloride) ionic liquid with a mole ratio of 1.1:1 exhibited the best performance in a rechargeable aluminum battery with a V₂O₅ nanowire cathode. rsc.org Similarly, a low-cost AlCl₃/Et₃NHCl room temperature ionic liquid has enabled high-performance aluminum-graphene batteries. zju.edu.cn

Table 1: Performance of Different Tetrachloroaluminate-Based Electrolytes in Aluminum-Ion Batteries

| Electrolyte System | Cathode Material | Specific Capacity | Coulombic Efficiency | Cycling Stability |

|---|---|---|---|---|

| AlCl₃/EMImCl | Graphite | ~110 mAh g⁻¹ | ~98% | >6,000 cycles with ~99% efficiency |

| AlCl₃/[BMIM]Cl (1.1:1) | V₂O₅ nanowires | 288 mAh g⁻¹ (initial) | - | - |

| AlCl₃/Et₃NHCl (1.5:1) | Graphene | 112 mAh g⁻¹ | >97% | 30,000 cycles with 97.3% retention |

The use of tetrachloroaluminate-based ionic liquids in LIBs is also being explored to improve safety and stability. chemimpex.com These ionic liquids can serve as non-flammable and thermally stable alternatives to conventional organic carbonate electrolytes. oaepublish.com Research has shown that incorporating LiAlCl₄ into lithium-ion battery systems can lead to improved charge-discharge cycles.

The electrochemical stability window (ESW) of an electrolyte is a critical parameter that defines the voltage range within which the electrolyte is stable and does not undergo decomposition. Tetrachloroaluminate ionic liquids generally possess wide electrochemical windows, which is a key advantage for high-voltage battery applications. mdpi.commerckmillipore.com For example, 1-ethyl-3-methylimidazolium tetrachloroaluminate ([EMIm]AlCl₄) exhibits a stable electrochemical window from 3.2 to 2.3 V on a glassy carbon electrode. mdpi.com The ESW can be influenced by factors such as the nature of the cation and the presence of impurities like water. soton.ac.ukkcl.ac.uk

Ion transport in tetrachloroaluminate ionic liquids is a complex process governed by the movement of the constituent ions. In AIBs, the primary charge carriers are the [Al₂Cl₇]⁻ and [AlCl₄]⁻ anions. nih.govchemrxiv.org The ionic conductivity of these electrolytes is influenced by the viscosity and the size of the ions. soton.ac.uk For instance, the ionic conductivity of imidazolium-based chloroaluminate ionic liquids tends to decrease as the length of the alkyl chain on the cation increases, due to the larger cation size. soton.ac.uk Molecular dynamics simulations have been employed to understand the diffusion and transport properties of these electrolytes, revealing that the addition of organic solvents like dichloromethane can improve ionic conductivity. nih.govchemrxiv.org

Table 2: Electrochemical Properties of Selected Tetrachloroaluminate Ionic Liquids

| Ionic Liquid | Ionic Conductivity (mS cm⁻¹) | Electrochemical Window (V) |

|---|---|---|

| EMImCl-AlCl₃ | 14.1 | 4.34 |

| PMImCl-AlCl₃ | 12.4 | 4.7 |

| [EMIm]AlCl₄ | - | 3.2 to 2.3 |

Utilization in Ionic Liquids as Reaction Media and Solvents

Beyond their role in energy storage, tetrachloroaluminate ionic liquids are versatile solvents and catalysts in chemical synthesis, offering greener alternatives to conventional volatile organic compounds.

The properties of tetrachloroaluminate ionic liquids can be tailored for specific applications by modifying the structure of the organic cation or by introducing functional groups. jchemlett.com This "task-specific" design allows for the creation of ionic liquids with desired physicochemical properties, such as enhanced catalytic activity or improved solubility for certain reactants. jchemlett.com

The synthesis of these ionic liquids typically involves the reaction of an organic chloride salt, such as an N-alkylpyridinium or 1,3-dialkylimidazolium halide, with anhydrous aluminum chloride. jchemlett.comtandfonline.com By carefully controlling the stoichiometry of the reactants, the Lewis acidity of the resulting ionic liquid can be precisely tuned. tcichemicals.com Functional groups can be incorporated into the cation to create "functionalized ionic liquids" that can act as both the solvent and the catalyst in a reaction. ionike.com For example, SO₃H-functionalized ionic liquids have been shown to be efficient catalysts for various organic transformations. ionike.com

The unique properties of tetrachloroaluminate ionic liquids, such as their negligible vapor pressure, thermal stability, and recyclability, make them attractive for green chemistry applications. jchemlett.comtcichemicals.comijbsac.org They have been successfully employed as solvents and catalysts in a wide range of organic reactions, including Friedel-Crafts acylations and alkylations, olefin dimerization, and polymerization. ifpenergiesnouvelles.frresearchgate.netchemijournal.com

One of the key advantages of using these ionic liquids is the ease of product separation and catalyst recycling. ionike.com In many cases, the products are immiscible with the ionic liquid phase, allowing for simple decantation or extraction. The ionic liquid, often containing the dissolved catalyst, can then be reused in subsequent reaction cycles, minimizing waste and improving process efficiency. researchgate.net For instance, chloroaluminate ionic liquids have been used in the commercially important Difasol process for olefin dimerization, where the nickel catalyst is immobilized in the ionic liquid phase. ifpenergiesnouvelles.fr

Phase Transfer Catalysis in Tetrachloroaluminate-Based Systems

Tetrachloroaluminate ([AlCl₄]⁻) anions, primarily as components of ionic liquids (ILs), have emerged as significant players in the field of phase transfer catalysis (PTC). Ionic liquids are salts with melting points below 100°C, and their tunable nature makes them excellent candidates for catalysts and reaction media. The use of tetrachloroaluminate-based ILs in PTC is particularly noteworthy in reactions such as Friedel-Crafts alkylations and other electrophilic substitution reactions.

In these systems, the tetrachloroaluminate anion is not merely a passive counter-ion. The Lewis acidity of the chloroaluminate species, which can vary from the simple [AlCl₄]⁻ to more complex anions like heptachlorodialuminate ([Al₂Cl₇]⁻), plays a crucial role in activating electrophiles. This is particularly evident in Friedel-Crafts reactions, where the chloroaluminate IL can act as both the catalyst and the solvent.

A key aspect of these reactions is their biphasic nature, where the reactants (e.g., hydrocarbons) have minimal solubility in the ionic liquid phase. This necessitates a phase transfer mechanism for the reaction to proceed efficiently at the interface between the two liquid phases. The efficiency of this mass transfer is influenced by the properties of the ionic liquid, including its viscosity and the nature of the organic cation. Alkyl-substituted imidazolium (B1220033) and pyridinium (B92312) cations are commonly employed in these chloroaluminate ILs.

Research into the continuous alkylation of isopentane with ethylene (B1197577) using a chloroaluminate ionic liquid catalyst has demonstrated the viability of these systems in industrial applications. In such processes, the ionic liquid catalyst can be recycled, showcasing a green chemistry advantage. The catalytic activity is maintained over extended periods, highlighting the stability of the tetrachloroaluminate-based catalyst.

Below is a data table summarizing the catalytic performance of a chloroaluminate ionic liquid in a continuous alkylation process.

| Parameter | Value |

| Catalyst | Alkyl-substituted pyridinium chloroaluminate |

| Reactants | Isopentane and Ethylene |

| Reaction Type | Continuous Alkylation |

| Reactor | 100 cc continuously stirred tank reactor |

| Catalyst Recycle | Yes |

| Monitored Time | 65 hours |

Contributions to Materials Science and Synthesis of Novel Materials

Synthesis of Coordination Polymers and Frameworks

The role of tetrachloroaluminate in the synthesis of coordination polymers and metal-organic frameworks (MOFs) is primarily linked to its presence in ionic liquids used as solvents or templates in what is known as ionothermal synthesis. In this method, the ionic liquid directs the structure of the resulting framework.